(Chlorodifluoromethyl)benzene

Vue d'ensemble

Description

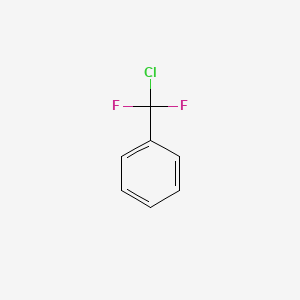

(Chlorodifluoromethyl)benzene, also known as alpha-Chloro-alpha,alpha-difluorotoluene, is an organic compound with the molecular formula C7H5ClF2. This compound is characterized by a benzene ring substituted with a chlorodifluoromethyl group. It is a colorless liquid with a density of 1.233 g/mL at 25°C and a refractive index of 1.464 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Chlorodifluoromethyl)benzene typically involves the chlorination of difluoromethylbenzene. One efficient method is the microwave-assisted synthesis, which significantly reduces reaction time and increases yield. This method involves the reaction of 1,4-bis(dichloromethyl)benzene with potassium fluoride under microwave irradiation .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The starting material, terephthalaldehyde, undergoes chlorination to produce the desired compound. This method is advantageous due to its scalability and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: (Chlorodifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorodifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents such as halogens and acids are commonly used.

Nucleophilic Substitution: Reagents like sodium hydroxide and potassium fluoride are employed.

Major Products Formed:

Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxygenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Building Block for Fluorinated Compounds

(Chlorodifluoromethyl)benzene serves as a vital building block in synthesizing more complex fluorinated organic molecules. Its chlorodifluoromethyl group allows for the introduction of fluorine atoms into aromatic systems, enhancing their chemical reactivity and stability. This property is particularly beneficial in pharmaceuticals and agrochemicals where fluorinated compounds often exhibit improved biological activities and metabolic stability .

1.2 Radical Chlorodifluoromethylation

Recent advancements in radical chemistry have highlighted the utility of this compound in radical chlorodifluoromethylation processes. These methods enable the incorporation of the chlorodifluoromethyl group into various electron-rich (hetero)arenes under mild conditions. Such transformations facilitate the rapid diversification of aromatic scaffolds, making them crucial for drug discovery and development .

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex fluorinated compounds in pharmaceuticals and agrochemicals. |

| Radical Chlorodifluoromethylation | Enables incorporation of chlorodifluoromethyl groups into electron-rich (hetero)arenes. |

Biological Research Applications

2.1 Antimicrobial Properties

Compounds containing difluoromethyl groups, including this compound, have been studied for their antimicrobial properties. Research indicates that derivatives of this compound can exhibit significant activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents .

2.2 Anticancer Research

The derivatives of this compound are also being investigated for their anticancer properties. Preliminary studies suggest that these compounds may interact with biological targets involved in cancer cell proliferation, offering pathways for new therapeutic agents.

| Biological Application | Description |

|---|---|

| Antimicrobial Activity | Potential candidates for new antimicrobial agents against bacterial strains. |

| Anticancer Properties | Investigated for interactions with cancer cell proliferation pathways. |

Industrial Applications

3.1 Production of Specialty Polymers

In industrial settings, this compound is utilized in producing specialty polymers that exhibit unique properties such as high thermal stability and low dielectric constants. These materials are essential in electronics and aerospace applications where performance under extreme conditions is critical .

3.2 Chemical Intermediate

The compound acts as an intermediate in synthesizing various industrial chemicals, including those used in manufacturing plastics and coatings. Its ability to undergo substitution reactions allows it to form a wide range of derivatives tailored for specific industrial needs .

| Industrial Application | Description |

|---|---|

| Specialty Polymers | Used to produce polymers with high thermal stability and low dielectric constants. |

| Chemical Intermediate | Acts as an intermediate in synthesizing industrial chemicals like plastics and coatings. |

Case Studies

4.1 Case Study: Synthesis of Difluoromethylated Aromatics

A study demonstrated the effective use of this compound in synthesizing difluoromethylated aromatic compounds through radical reactions involving chlorodifluoroacetic anhydride under photochemical conditions. The results showed high yields and compatibility with various functional groups, highlighting its potential in medicinal chemistry .

4.2 Case Study: Antimicrobial Activity Evaluation

Another research project evaluated several derivatives of this compound against common bacterial pathogens. The findings indicated that certain modifications enhanced antimicrobial efficacy significantly compared to standard treatments, suggesting a promising avenue for developing new antibiotics.

Mécanisme D'action

The mechanism of action of (Chlorodifluoromethyl)benzene involves its interaction with molecular targets through the chlorodifluoromethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution, as well as radical reactions .

Comparaison Avec Des Composés Similaires

- (Difluoromethyl)benzene

- 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

- 1-Bromo-4-(difluoromethyl)benzene

Uniqueness: (Chlorodifluoromethyl)benzene is unique due to the presence of both chlorine and fluorine atoms in the same substituent group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions .

Activité Biologique

(Chlorodifluoromethyl)benzene, also known as 1-chloro-2-(chlorodifluoromethyl)benzene, is a fluorinated aromatic compound with the molecular formula C7H5ClF2. This compound has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity, including its interactions with biological systems, toxicity, and potential applications in pharmaceuticals.

This compound features a chlorodifluoromethyl group attached to a benzene ring. Its structure can be represented as follows:

The presence of fluorine atoms significantly influences the compound's lipophilicity and hydrogen bond donor capabilities. For instance, the logP value of difluoromethylbenzene is approximately 2.4, indicating it is more lipophilic than phenol (logP = 1.5) .

- Hydrogen Bond Donor Activity : Research indicates that compounds with the CF2H group exhibit enhanced hydrogen bond donor properties compared to their methylated counterparts. The hydrogen bond acidity of difluoromethyl compounds has been quantified, showing that they can interact favorably with biological targets such as proteins .

- Lipophilicity and Membrane Permeability : The increased lipophilicity associated with this compound may enhance its permeability across biological membranes, making it a candidate for drug development where membrane penetration is crucial .

- Toxicological Profiles : Long-term exposure to this compound is not believed to produce chronic adverse health effects, although it has been noted to have endocrine-disrupting properties . The ecotoxicological data suggest caution in environmental contexts, as the compound may pose risks to aquatic life .

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Activity : Research has indicated that derivatives of chlorodifluoromethyl compounds exhibit antimicrobial properties. For example, chlorodifluoromethyl phenyl sulfide derivatives have shown potential against various bacterial strains .

- Pharmaceutical Applications : The compound's ability to modify lipophilicity and hydrogen bonding characteristics makes it a valuable scaffold in drug design. Studies have explored its utility in synthesizing novel therapeutic agents, particularly in oncology and infectious diseases .

Table 1: Summary of Biological Properties

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF2 |

| LogP | 2.4 |

| Hydrogen Bond Acidity (A value) | >0.05 |

| Toxicity (Chronic Effects) | Not significant |

| Endocrine Disruption Potential | Yes |

Table 2: Toxicity Data Overview

| Endpoint | Test Duration (hr) | Species | Value |

|---|---|---|---|

| Aquatic Toxicity | Not Available | Not Specified | Not Available |

| Bioaccumulation | Not Available | Not Specified | Not Available |

Propriétés

IUPAC Name |

[chloro(difluoro)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSUKAMDJCKXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188452 | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-50-8 | |

| Record name | (Chlorodifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Toluene, alpha-chloro-alpha,alpha-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (chlorodifluoromethyl)benzene be efficiently synthesized?

A1: A high-efficiency method for synthesizing 1,4-bisthis compound, a derivative of this compound, is described in []. This method utilizes a reaction between 1,4-bis(difluoromethyl)benzene and chlorine gas under UV irradiation at 50-90 °C and pressure greater than 1 atm. This approach provides a simplified and efficient way to produce 1,4-bisthis compound, which can be further utilized for synthesizing various compounds.

Q2: How does this compound react with nucleophiles?

A2: While the provided abstracts don't delve into specific reactions of this compound with nucleophiles, [] and [] suggest that such reactions are possible. The chlorodifluoromethyl group is expected to be susceptible to nucleophilic attack, offering possibilities for derivatization. Further research exploring the specifics of these reactions and the resulting products would be valuable.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.